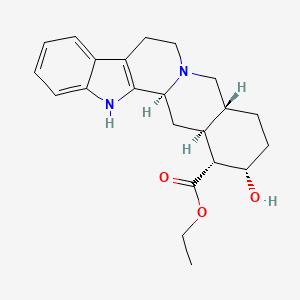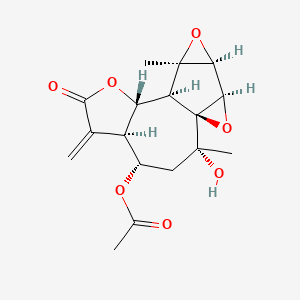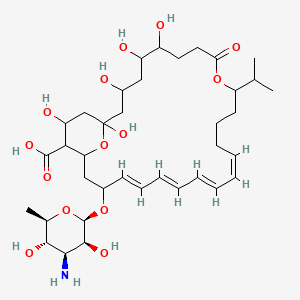
Ralimetinib
Descripción general
Descripción
Ralimetinib, also known as LY2228820, is a small molecule experimental cancer drug in development by Eli Lilly . It was originally thought to be a p38 mitogen-activated protein kinase (MAPK) inhibitor, but it has since been reported that it acts instead as an epidermal growth factor receptor (EGFR) inhibitor .
Molecular Structure Analysis
Ralimetinib has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . The structure of Ralimetinib bound to EGFR has been solved and is available in the Protein Data Bank .Physical And Chemical Properties Analysis
Ralimetinib has a molecular weight of 420.536 and a chemical formula of C24H29FN6 . Its plasma exposure (Cmax and AUC) increases in a dose-dependent manner .Aplicaciones Científicas De Investigación
Cancer Therapy and Management
Ralimetinib, identified as LY2228820 dimesylate, is a selective small-molecule inhibitor of p38 MAPK, a protein that regulates cytokine production in the tumor microenvironment. This regulation allows cancer cells to survive despite various stresses such as oncogenic stress, radiotherapy, chemotherapy, and targeted therapies. By inhibiting p38 MAPK, Ralimetinib has potential applications in cancer therapy by disrupting the survival mechanisms of cancer cells .
Colorectal Cancer (CRC) Research
In CRC cells, the relationship between p38α and β-catenin—a key molecule in CRC progression—has been characterized using Ralimetinib. The compound’s role in β-catenin transcriptional activity was assessed through pharmacological inhibition, suggesting its utility in CRC research and potential therapeutic applications .
Pharmacogenomic Profiling
Ralimetinib has been used in pharmacogenomic profiling experiments to understand its resemblance to EGFR-targeting drugs. It has demonstrated the ability to inhibit EGFR kinase activity, which is significant because EGFR is a common target in cancer treatment. This suggests that Ralimetinib could be repurposed or used in combination with other EGFR inhibitors for enhanced therapeutic effects .
Mecanismo De Acción
Target of Action
Ralimetinib, also known as LY2228820, was initially developed as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway . Recent studies have suggested that it primarily functions as an inhibitor of the epidermal growth factor receptor (egfr) .
Mode of Action
Ralimetinib was thought to inhibit the p38 MAPK pathway, which is known to regulate the production of cytokines in the tumor microenvironment and enable cancer cells to survive despite oncogenic stress, radiotherapy, chemotherapy, and targeted therapies . Recent research suggests that ralimetinib functions primarily as an egfr inhibitor . It has been shown to inhibit EGFR kinase activity, and its effects are blocked by the expression of the EGFR-T790M gatekeeper mutation .
Biochemical Pathways
The p38 MAPK pathway, originally thought to be the primary target of ralimetinib, plays a crucial role in cellular responses to stress signals from the environment . The discovery of ralimetinib’s action on egfr suggests that it may also impact the egfr signaling pathway, which is involved in regulating cell growth and survival .
Pharmacokinetics
In clinical trials, ralimetinib was administered orally every 12 hours on days 1 to 14 of a 28-day cycle . The plasma exposure of ralimetinib (Cmax and AUC) increased in a dose-dependent manner .
Result of Action
Ralimetinib has been shown to inhibit EGFR kinase activity, which can lead to a decrease in cell proliferation and survival . In addition, it has been used in trials studying the treatment of various types of cancer, including postmenopausal, advanced cancer, adult glioblastoma, fallopian tube cancer, and metastatic breast cancer .
Action Environment
The efficacy of ralimetinib can be influenced by various environmental factors. For instance, the p38 MAPK pathway, which ralimetinib was originally designed to target, is activated in response to environmental factors, oncogenic stress, radiotherapy, and chemotherapy . Furthermore, the EGFR pathway, which ralimetinib is now known to inhibit, can also be influenced by the tumor microenvironment .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPBBJCBDOEXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN6 | |
| Record name | Ralimetinib | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ralimetinib | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235456 | |
| Record name | Ralimetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ralimetinib | |
CAS RN |
862505-00-8 | |
| Record name | 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862505-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ralimetinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ralimetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11787 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ralimetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALIMETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)
![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)
![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)

![N-cyclopropyl-6-[4-[(2-phenylbenzoyl)amino]benzoyl]-4,5-dihydrothieno[3,2-d][1]benzazepine-2-carboxamide](/img/structure/B1684274.png)








